

Comparative NMR Analysis of N-Boc-3-azetidinone and Its Homologues

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Compound of Interest

Compound Name: *tert-Butyl 3-oxoazetidine-1-carboxylate*

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A guide for researchers in drug discovery and development providing a comparative analysis of the ^1H and ^{13}C NMR characteristics of N-Boc-3-azetidinone against its five and six-membered ring homologues, N-Boc-3-pyrrolidinone and N-Boc-4-piperidinone. This guide includes detailed experimental data, protocols, and a visual workflow to aid in the structural characterization of these important building blocks.

In the realm of medicinal chemistry, small, saturated heterocyclic scaffolds are of paramount importance. N-Boc-3-azetidinone, with its strained four-membered ring, offers a unique conformational rigidity that is highly sought after in the design of novel therapeutics. Understanding its precise structural features through Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for its effective utilization. This guide provides a detailed ^1H and ^{13}C NMR characterization of N-Boc-3-azetidinone and compares its spectral data with those of the less strained, homologous N-Boc-3-pyrrolidinone and N-Boc-4-piperidinone.

^1H and ^{13}C NMR Spectral Data Comparison

The following tables summarize the experimental ^1H and ^{13}C NMR spectral data for N-Boc-3-azetidinone, N-Boc-3-pyrrolidinone, and N-Boc-4-piperidinone. All spectra were recorded in deuterated chloroform (CDCl_3).

Table 1: ^1H NMR Spectral Data Comparison

Compound	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
N-Boc-3-azetidinone	4.70	s	-	CH ₂ (2, 4)
1.47	s	-	C(CH ₃) ₃	
N-Boc-3-pyrrolidinone	3.65	s	-	CH ₂ (2)
3.53	t	7.0	CH ₂ (5)	
2.58	t	7.0	CH ₂ (4)	
1.47	s	-	C(CH ₃) ₃	
N-Boc-4-piperidinone	3.70	t	6.2	CH ₂ (2, 6)
2.45	t	6.2	CH ₂ (3, 5)	
1.48	s	-	C(CH ₃) ₃	

Table 2: ¹³C NMR Spectral Data Comparison

Compound	Chemical Shift (δ) ppm	Assignment
N-Boc-3-azetidinone	204.8	C=O (3)
155.9	NCOO	
80.8	C(CH ₃) ₃	
66.8	CH ₂ (2, 4)	
28.3	C(CH ₃) ₃	
N-Boc-3-pyrrolidinone	211.9	C=O (3)
154.6	NCOO	
80.4	C(CH ₃) ₃	
52.1	CH ₂ (2)	
41.5	CH ₂ (5)	
37.9	CH ₂ (4)	
28.4	C(CH ₃) ₃	
N-Boc-4-piperidinone	208.5	C=O (4)
154.7	NCOO	
80.2	C(CH ₃) ₃	
45.8	CH ₂ (2, 6)	
40.9	CH ₂ (3, 5)	
28.4	C(CH ₃) ₃	

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A sample of 10-20 mg of the compound was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

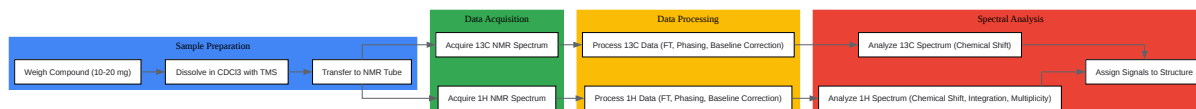
- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 16 ppm
- Acquisition Time: 4 seconds
- Relaxation Delay: 1 second
- Number of Scans: 16

¹³C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled pulse sequence.
- Spectral Width: 250 ppm
- Acquisition Time: 1.5 seconds
- Relaxation Delay: 2 seconds
- Number of Scans: 1024

NMR Characterization Workflow

The following diagram illustrates the general workflow for the characterization of small molecules using NMR spectroscopy.



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Caption: Workflow for NMR-based structural characterization.

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